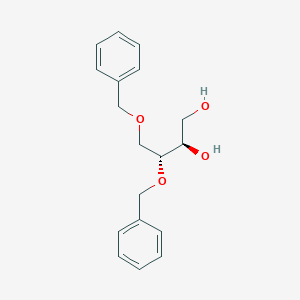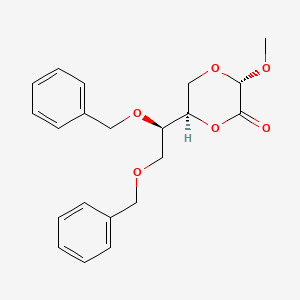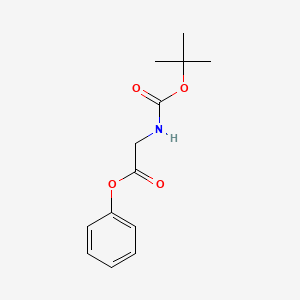
Phenyl N-(tert-butoxycarbonyl)glycinate
Übersicht
Beschreibung
Phenyl N-(tert-butoxycarbonyl)glycinate is a compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol.
Vorbereitungsmethoden
Phenyl N-(tert-butoxycarbonyl)glycinate can be synthesized through several methods. One common synthetic route involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phenyl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:
N-tert-butyloxycarbonylation: This reaction involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide . Major products formed from these reactions include the deprotected amine and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Phenyl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is employed in the development of pharmaceuticals and as a reference standard in pharmaceutical testing.
Industry: The compound finds applications in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Phenyl N-(tert-butoxycarbonyl)glycinate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions . The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective transformation of other functional groups in the molecule without affecting the amine .
Vergleich Mit ähnlichen Verbindungen
Phenyl N-(tert-butoxycarbonyl)glycinate can be compared with other similar compounds, such as:
Phenylmethoxycarbonyl (Cbz) Glycinate: Similar to the Boc group, the Cbz group is used for protecting amines.
tert-Butyloxycarbonyl (Boc) Glycine: This compound is similar in structure but lacks the phenyl group.
The uniqueness of this compound lies in its combination of the Boc protecting group with a phenyl ester, providing additional versatility in synthetic applications.
Eigenschaften
IUPAC Name |
phenyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-9-11(15)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCESOOGLNBBJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


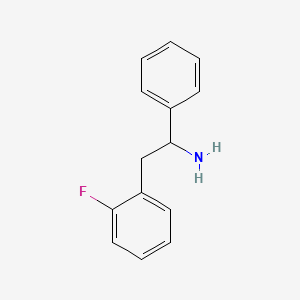
![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)
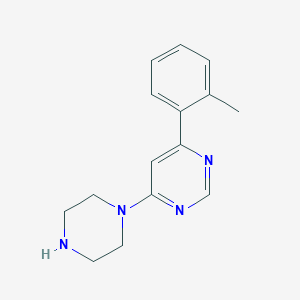

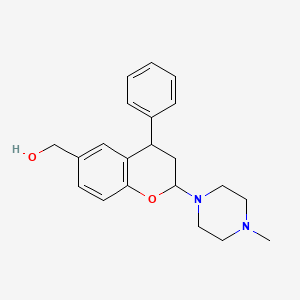



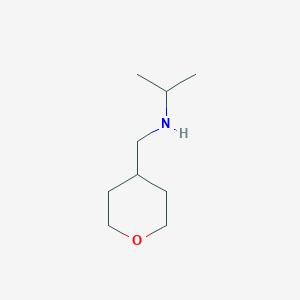
![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)


